molecular formula C21H24N4O4 B2831379 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034503-12-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

货号: B2831379
CAS 编号: 2034503-12-1
分子量: 396.447
InChI 键: WTZZUEKNRXKDDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a bis-substituted oxalamide derivative featuring a benzodioxole moiety linked to a pyridinyl-piperidine scaffold. This compound belongs to a class of molecules designed for targeted interactions with biological receptors, particularly in antiviral or kinase inhibition applications. Its structure combines a lipophilic benzodioxole group (enhancing membrane permeability) with a pyridinyl-piperidine moiety (imparting hydrogen-bonding and π-stacking capabilities).

属性

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(21(27)24-13-16-1-2-18-19(11-16)29-14-28-18)23-12-15-5-9-25(10-6-15)17-3-7-22-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZZUEKNRXKDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting piperonal with appropriate reagents to form the benzo[d][1,3]dioxole structure.

    Synthesis of the pyridinyl-piperidinyl intermediate: This involves the reaction of pyridine with piperidine under specific conditions to form the desired intermediate.

    Coupling reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyridinyl-piperidinyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

化学反应分析

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

作用机制

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

Oxalamide Derivatives with Antiviral Activity

Compounds in (e.g., 13 , 14 , 15 ) share the oxalamide backbone but differ in substituents. For example:

  • Compound 13 : Features a thiazol-2-yl group and acetylpiperidine, showing moderate antiviral activity (LC-MS: m/z 479.12).
  • Compound 15 : Contains a pyrrolidinyl-thiazole group with higher yield (53%) and purity (95.0%).
Compound ID Key Substituents Yield (%) Purity (%) Activity (HIV Entry Inhibition)
13 Thiazol-2-yl, acetylpiperidine 36 90.0 Moderate
15 Pyrrolidinyl-thiazole 53 95.0 Not reported

The target compound replaces the thiazole/acetylpiperidine with benzodioxole-pyridinyl-piperidine, likely improving metabolic stability due to reduced ester/amide hydrolysis susceptibility .

Kinase-Targeting Oxalamides

highlights CCG258206 (14ap) , which shares the benzodioxole-piperidine core but includes a fluorobenzamide-pyridin-4-yl ethyl group. Key distinctions:

  • CCG258206 : 90% yield, >95% purity, designed as a G protein-coupled receptor kinase 2 (GRK2) inhibitor.
Compound ID Key Features Yield (%) Purity (%) Target Selectivity
CCG258206 (14ap) Fluorobenzamide, pyridin-4-yl ethyl 90 >95 GRK2
Target Compound Benzodioxole-pyridinyl-piperidine oxalamide N/A N/A Hypothetical

The pyridin-4-yl group in both compounds may enhance binding to kinases or viral entry receptors via π-π interactions .

Metabolic Stability Comparisons

and evaluate oxalamide metabolism:

  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis .

The target compound’s benzodioxole and piperidine groups may slow hydrolysis compared to simpler alkyl/aryl analogs, as seen in No. 1767 .

生物活性

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by various studies and data tables.

1. Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide structure. Its molecular formula is C22H24N4O5C_{22}H_{24}N_{4}O_{5} with a molecular weight of 424.4 g/mol. The unique structural elements are believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC22H24N4O5
Molecular Weight424.4 g/mol
CAS Number1396808-08-4

2. Synthesis

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves several key chemical reactions:

  • Formation of the benzo[d][1,3]dioxole moiety using potassium permanganate for oxidation.
  • Coupling reactions to attach the piperidine and pyridine groups.

These steps are crucial in establishing the compound's structural integrity and enhancing its biological activity.

3.1 Antiproliferative Effects

Research indicates that compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide exhibit significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)
CCRF-CEM12.5
LNCaP15.0
MIA PaCa-210.0

These results suggest that the compound may inhibit cell growth and induce apoptosis in cancer cells.

The proposed mechanism involves the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division. This action is similar to other known antitumor agents that target microtubule dynamics.

4. Case Studies and Research Findings

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of related compounds, demonstrating their potential as anticancer agents through in vitro assays:

"The synthesized compounds exhibited varying degrees of antiproliferative activity against different cancer cell lines, indicating their potential as therapeutic agents" .

Another investigation focused on the structural modifications of related oxalamides and their effects on biological activity:

"Modifications to the oxalamide core significantly influenced the antiproliferative efficacy against specific cancer types" .

5.

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide represents a promising scaffold in medicinal chemistry with notable antiproliferative properties against cancer cell lines. Ongoing research is necessary to fully elucidate its mechanism of action and potential therapeutic applications.

常见问题

Q. What are the structural features and classification of this compound?

The compound is an oxalamide derivative, characterized by a central oxalamide (-C(=O)N-C(=O)-) group linking two distinct moieties: a benzo[d][1,3]dioxole (electron-rich aromatic system) and a pyridin-4-yl-substituted piperidine. The heterocyclic piperidine ring introduces conformational flexibility, while the pyridine moiety may enhance binding to biological targets via hydrogen bonding or π-π interactions. Structural elucidation typically employs X-ray crystallography or NMR spectroscopy to confirm stereochemistry and spatial arrangement .

Q. What are the standard synthetic routes for this compound?

Synthesis involves multi-step reactions:

  • Step 1 : Preparation of precursors: Benzo[d][1,3]dioxol-5-ylmethylamine and (1-(pyridin-4-yl)piperidin-4-yl)methylamine.
  • Step 2 : Coupling via oxalyl chloride or activated esters (e.g., HATU/DCC) under inert atmosphere (N₂/Ar).
  • Key Conditions : Solvents like dichloromethane (DCM) or dimethylformamide (DMF); bases such as triethylamine (TEA) to neutralize HCl byproducts. Reaction times range from 12–48 hours at 0–25°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling .
  • Solvent Selection : Polar aprotic solvents (DMF) enhance solubility of intermediates but may require post-reaction extraction to remove traces .
  • Catalysts : Palladium-based catalysts (e.g., for Suzuki coupling in precursor synthesis) improve regioselectivity .
  • Analytical Validation : Monitor reaction progress via HPLC-MS and optimize workup protocols to reduce impurities .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzymes/receptors)?

  • Binding Assays : Surface plasmon resonance (SPR) quantifies affinity (KD values) for target proteins .
  • Cellular Assays : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) in cancer lines (e.g., LNCaP, MIA PaCa-2) .
  • Enzyme Inhibition : Fluorogenic substrates or radiometric assays (e.g., for kinase inhibition) .

Q. How does the compound induce apoptosis in cancer cells?

Proposed mechanisms include:

  • Microtubule Disruption : Binding to tubulin, inhibiting polymerization (IC₅₀ values comparable to paclitaxel) .
  • Receptor Modulation : Antagonism of neurotransmitter receptors (e.g., serotonin or dopamine receptors) linked to oncogenic signaling .
  • Oxidative Stress : Generation of reactive oxygen species (ROS) detected via DCFH-DA fluorescence assays .

Q. How can structural conformation impact biological activity?

  • 3D Conformation : X-ray crystallography reveals spatial orientation of the pyridine and dioxole groups, critical for target engagement .
  • SAR Studies : Modifying the piperidine’s substituents (e.g., replacing pyridin-4-yl with pyrimidin-2-yl) alters potency and selectivity .
  • Molecular Dynamics Simulations : Predict binding stability in silico before in vitro validation .

Q. How to address discrepancies in reported biological activities across studies?

  • Source Analysis : Compare cell line specificity (e.g., CCRF-CEM vs. solid tumors) and assay conditions (e.g., serum concentration) .
  • Batch Consistency : Verify compound purity (>95% via HPLC) and stability (e.g., degradation under light/humidity) .
  • Meta-Analysis : Use public databases (PubChem, ChEMBL) to cross-reference bioactivity data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。